molecular formula C16H13N3O3 B427525 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 94206-16-3

1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B427525
CAS No.: 94206-16-3
M. Wt: 295.29g/mol
InChI Key: BULCXVGTMGQCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-triazole heterocycle, a privileged structure known for its diverse biological activities and ability to engage in key hydrogen bonding interactions with biological targets. The carboxylic acid functional group makes it an excellent building block for the synthesis of more complex molecules, particularly amides and esters, via straightforward coupling reactions. Research indicates that 1,2,4-triazole derivatives are frequently explored as potent inhibitors of various kinase enzymes, which are critical targets in oncology and inflammatory disease research (source) . The specific substitution pattern with the 4-methoxyphenyl and phenyl groups is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity within enzyme active sites. As a key intermediate, it is used in the design and development of novel therapeutic agents, serving as a core structure for probing structure-activity relationships (SAR). This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULCXVGTMGQCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isocyanate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 80-100°C for several hours to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced triazoles, and various substituted triazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit cancer cell proliferation in various types of cancers, including prostate and melanoma. A specific study demonstrated that a similar triazole compound exhibited IC50 values indicating potent cytotoxicity against human cancer cell lines (HCT-116 and MCF-7) .

CompoundCancer TypeIC50 (μg/mL)
Triazole Derivative AHCT-1161.9
Triazole Derivative BMCF-72.3

Antimicrobial Properties
The triazole moiety is also recognized for its antimicrobial activity. Various studies have reported that compounds with this structure can act against bacterial and fungal infections, making them valuable in developing new antibiotics and antifungal agents .

Agricultural Applications

Herbicidal Activity
Compounds similar to 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid have been investigated for their herbicidal properties. Research has shown that triazole derivatives can inhibit the growth of certain weeds while being less toxic to crops, thereby enhancing agricultural productivity .

Material Science

Polymer Chemistry
The unique properties of triazole compounds allow them to be incorporated into polymer matrices, improving mechanical strength and thermal stability. This application is particularly relevant in the production of advanced materials for aerospace and automotive industries .

Molecular Modeling Studies

Recent advancements in computational chemistry have enabled researchers to model the interactions of triazole compounds with biological targets. These studies help predict the efficacy and safety profiles of new derivatives before synthesis, streamlining the drug development process .

Case Study 1: Anticancer Activity of Triazole Derivatives

A study published in Pharmaceutical Chemistry investigated a series of triazole derivatives for their anticancer properties. The results indicated that specific modifications to the triazole structure significantly enhanced cytotoxic activity against cancer cell lines.

Case Study 2: Herbicidal Efficacy

Research conducted on various triazole-based herbicides demonstrated their effectiveness in controlling weed populations while minimizing harm to crops. Field trials showed a marked reduction in weed biomass compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Substituents (Positions 1, 5) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 4-Methoxyphenyl, Phenyl C15H12N3O3 297.28 Triazole, Carboxylic Acid
1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 3-Chlorophenyl, Methyl C10H8ClN3O2 237.64 Triazole, Carboxylic Acid
1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid 3-Fluorophenyl, Phenyl C15H10FN3O2 283.26 Triazole, Carboxylic Acid
1-(3-Bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid 3-Bromophenyl, Phenyl C15H10BrN3O2 344.16 Triazole, Carboxylic Acid
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid H, Phenyl C9H7N3O2 189.17 Triazole, Carboxylic Acid

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, F, Br) in analogs . This difference influences electronic properties, solubility, and target binding.
  • Steric Effects : The phenyl group at position 5 in the target compound provides greater steric bulk compared to methyl or hydrogen substituents in analogs .

Biological Activity

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various fields, including anti-inflammatory, antifungal, and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H15N3O3
  • Molecular Weight : 295.31 g/mol

Anti-inflammatory Activity

Research indicates that derivatives of 1H-1,2,4-triazole exhibit significant anti-inflammatory properties. For instance, a study synthesized various 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole derivatives that showed remarkable anti-inflammatory activity. The compounds demonstrated inhibition rates ranging from 38% to 100% compared to indomethacin after 3 hours of treatment. Notably, the COX-1 and COX-2 inhibition studies revealed that specific derivatives had IC50 values of 39.8 μM for COX-1 and 46.3 μM for COX-2, positioning them as potent inhibitors in comparison to standard anti-inflammatory drugs .

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. A study focusing on the antifungal activity of triazole derivatives reported that certain compounds exhibited significant inhibitory effects against various fungal strains. The structure-activity relationship (SAR) indicated that modifications in the phenyl rings could enhance antifungal potency .

Anticancer Activity

The anticancer potential of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole derivatives has been explored in several studies. For example, one investigation showed that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from 0.12 to 2.78 μM , indicating strong cytotoxic effects against cancer cells .

Case Studies

StudyCompoundActivityIC50 Value
1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazoleAnti-inflammatory (COX inhibition)COX-1: 39.8 μM; COX-2: 46.3 μM
Various triazole derivativesAntifungalVaries by structure
1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazoleAnticancer (MCF-7)0.12 - 2.78 μM

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. For anti-inflammatory effects, the inhibition of cyclooxygenases (COX) is crucial as these enzymes play a significant role in the inflammatory response. The docking studies suggest that the binding affinity of these compounds to COX enzymes is significant enough to inhibit their activity effectively .

For anticancer activity, the mechanism may involve the induction of apoptosis through pathways that increase p53 expression and activate caspase cascades .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates derived from hydrazine carboxamides. For example, a three-step process starts with 2-(4-methoxyphenyl)hydrazine carboxamide (15), which is treated with benzoyl chloride to form an amide intermediate. Cyclization with alcoholic potassium hydroxide yields the hydroxy intermediate, followed by substitution (e.g., iodomethane) to introduce methoxy groups . Optimization includes adjusting reaction time, temperature, and stoichiometry. Yields for analogous triazoles range from 72% to 92% under controlled conditions .
StepReagents/ConditionsYield (%)Key Intermediate
1Benzoyl chloride~85Amide derivative
2KOH (alcoholic)~90Hydroxy triazole
3Iodomethane (base)~75Methoxy product

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, amide, carboxylic acid) via characteristic absorption peaks (e.g., 3200–3500 cm⁻¹ for O–H/N–H stretches) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns. For example, aromatic protons appear at δ 7.2–8.6 ppm, while methyl/methoxy groups resonate at δ 3.2–3.9 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with precision ≤5 ppm error .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N content .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound, and what structural insights do they provide?

  • Methodological Answer : Molecular docking and dynamics simulations assess binding affinity to target proteins (e.g., cyclooxygenase-1 for anti-inflammatory activity). For analogs, substituents like methoxy groups enhance hydrophobic interactions in enzyme active sites . Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX address them?

  • Methodological Answer : Challenges include resolving disorder in flexible substituents (e.g., methoxy groups) and handling twinning. SHELXL refines structures using high-resolution data, employing restraints for thermal parameters and hydrogen bonding networks. ORTEP-3 visualizes anisotropic displacement parameters to validate molecular geometry . For example, a related triazole derivative showed C–C bond lengths of 1.48 Å and torsion angles <5° deviation from ideal values .

Q. How do substituent variations impact the compound’s reactivity and bioactivity?

  • Methodological Answer : Systematic SAR studies compare analogs with substituents like halogens or bulky groups. For instance:

  • Electron-withdrawing groups (e.g., Cl) increase metabolic stability but may reduce solubility.
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance binding to hydrophobic pockets in enzymes .
    • Example Data :
Substituent (R)IC50_{50} (COX-1 Inhibition)LogP
4-Methoxyphenyl0.8 μM2.1
3,4,5-Trimethoxy0.5 μM3.5

Q. What strategies resolve contradictions in spectroscopic data for structurally similar triazoles?

  • Methodological Answer : Overlapping NMR signals (e.g., aromatic protons) are deconvoluted using 2D techniques (COSY, HSQC). For example, 1H^1H-13C^{13}C HSQC distinguishes methoxy (δ ~55 ppm in 13C^{13}C) from methyl groups (δ ~20 ppm) . Discrepancies in melting points (e.g., ±2°C across studies) are addressed by recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.